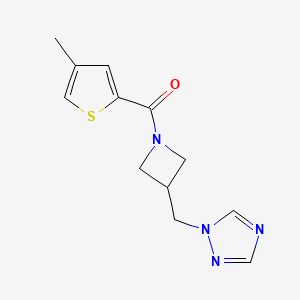![molecular formula C16H14BrCl2NOS2 B2695818 N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2,3-dichlorophenyl)sulfanyl]acetamide CAS No. 337923-61-2](/img/structure/B2695818.png)
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2,3-dichlorophenyl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(2,3-dichlorophenyl)sulfanyl]acetamide” is a chemical compound with the CAS Number: 337923-61-2 . It has a molecular weight of 451.228 and a molecular formula of C16H14BrCl2NOS2 .
Molecular Structure Analysis
The molecular structure of this compound includes a central acetamide group, with two phenyl rings attached via sulfur atoms . One phenyl ring is substituted with a bromine atom, and the other is substituted with two chlorine atoms .Physical And Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3 . Its boiling point is 585.1±50.0 °C at 760 mmHg . The flash point is 307.7±30.1 °C .Scientific Research Applications
Synthesis and Pharmacological Evaluation
The compound of interest is part of a broader category of chemicals studied for their pharmacological potentials, including antibacterial and antienzymatic activities. Research efforts have been directed towards the synthesis of related N-substituted acetamides and their evaluation for various biological activities. For example, one study focuses on synthesizing N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating potential antibacterial agents against both gram-negative and gram-positive bacteria, as well as moderate inhibitors of the α-chymotrypsin enzyme. These compounds exhibit less cytotoxicity, highlighting their pharmacological relevance (Siddiqui et al., 2014).
Anticancer Drug Synthesis
Another area of application involves the synthesis of compounds for anticancer activity. N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, for instance, has been synthesized and confirmed for its anticancer activity through in silico modeling targeting the VEGFr receptor. The study provides insights into the molecular docking analysis, crystallization, and structural elucidation of the compound, contributing to the development of novel anticancer drugs (Sharma et al., 2018).
Antimicrobial Studies
The exploration of N-substituted sulfanilamide derivatives reveals their characterization and assessment for antimicrobial properties. Despite the lack of significant antibacterial activity upon introduction of a benzene ring to certain moieties, these studies are crucial in understanding the structural-activity relationships of such compounds (Lahtinen et al., 2014).
Synthesis Methods Development
Research also delves into developing novel synthesis methods for related compounds. For example, the synthesis of α-bromophenylacetic acid derivatives from benzaldehyde using methyl (methylthio) methyl sulfoxide showcases innovative approaches to creating building blocks for further pharmacological evaluation (Ogura et al., 1975).
Vibrational Spectroscopic Analysis
Vibrational spectroscopic signatures of similar molecules have been studied to understand their structural and electronic properties. Such analyses contribute to the identification of potential pharmacokinetic properties and the exploration of their interaction with biological targets, aiding in the design of compounds with desired biological activities (Mary et al., 2022).
properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfanylethyl]-2-(2,3-dichlorophenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrCl2NOS2/c17-11-4-6-12(7-5-11)22-9-8-20-15(21)10-23-14-3-1-2-13(18)16(14)19/h1-7H,8-10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWRSFKLEAMJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)SCC(=O)NCCSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrCl2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

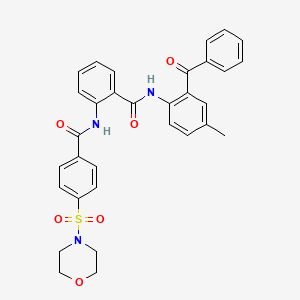
![5-[1-(4-Amino-2-fluorophenyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2695736.png)
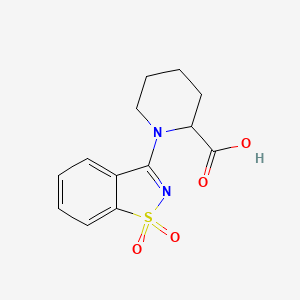
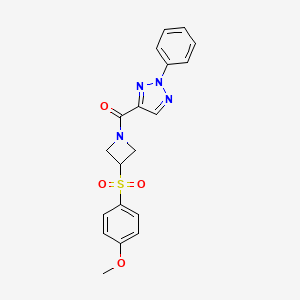
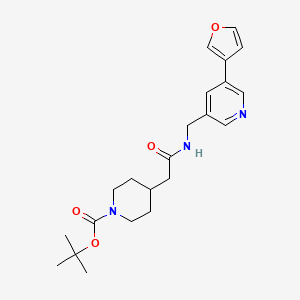
![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2695743.png)

![ethyl 4-((2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)amino)-4-oxobutanoate](/img/structure/B2695746.png)

![2-[[4-(2-Chloropropanoyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2695751.png)

![3-(4-Oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide](/img/structure/B2695754.png)

